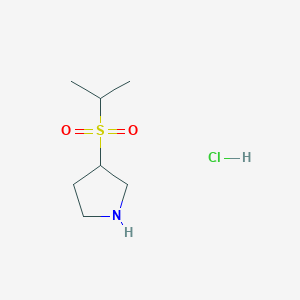

3-(Propane-2-sulfonyl)pyrrolidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-propan-2-ylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-6(2)11(9,10)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRKWSBHHFXTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonylation of Pyrrolidine Derivatives

The core step in preparing 3-(Propane-2-sulfonyl)pyrrolidine hydrochloride involves introducing the propane-2-sulfonyl group onto the pyrrolidine ring. This is generally achieved by reacting pyrrolidine or its derivatives with propane-2-sulfonyl chloride or analogous sulfonylating agents.

-

- Use of a sulfonyl chloride (e.g., propane-2-sulfonyl chloride) as the sulfonylating agent.

- Base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid generated.

- Solvents like dichloromethane, acetone, or methanol.

- Temperature control, often between 0°C and room temperature, to optimize yield and selectivity.

-

- Nucleophilic attack by the pyrrolidine nitrogen on the sulfonyl chloride.

- Formation of the sulfonamide bond.

- Acid-base neutralization to form the hydrochloride salt.

This approach is analogous to sulfonylation reactions described for related pyrrolidine and pyridine sulfonyl compounds in the literature, which provide a reliable framework for synthesis.

Representative Experimental Procedure

A typical preparation procedure adapted from sulfonylation methodologies includes:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrrolidine (or substituted pyrrolidine), propane-2-sulfonyl chloride, triethylamine | Dissolve pyrrolidine in dichloromethane or acetone; cool to 0-5°C. Add triethylamine to act as base. |

| 2 | Dropwise addition of propane-2-sulfonyl chloride | Slowly add propane-2-sulfonyl chloride to the reaction mixture under stirring to control exotherm. |

| 3 | Stir at room temperature for several hours (typically 3-24 h) | Allow reaction to proceed to completion, monitored by TLC or HPLC. |

| 4 | Quench with aqueous HCl to form hydrochloride salt | Acidify to precipitate the hydrochloride salt of 3-(Propane-2-sulfonyl)pyrrolidine. |

| 5 | Isolation and purification | Filter the precipitate, wash with cold solvents, and dry under vacuum. |

This method ensures high purity and yield of the hydrochloride salt form, which is often preferred for stability and handling.

Alternative Synthetic Routes

While direct sulfonylation is the primary method, alternative strategies may include:

Stepwise synthesis via sulfonic acid derivatives:

- Conversion of propane-2-sulfonic acid to the corresponding sulfonyl chloride (using reagents like PCl5 or SOCl2).

- Subsequent reaction with pyrrolidine.

Use of protected pyrrolidine intermediates:

- Protection of pyrrolidine nitrogen to control regioselectivity.

- Sulfonylation followed by deprotection to yield the target compound.

Such multi-step syntheses are common when sensitive functional groups are present or when stereochemical control is required, as seen in related pyrrolidine carboxamide analogs.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Sulfonylating agent | Propane-2-sulfonyl chloride | Prepared from propane-2-sulfonic acid if needed |

| Base | Triethylamine or potassium carbonate | Neutralizes HCl formed during sulfonylation |

| Solvent | Dichloromethane, acetone, or methanol | Choice affects solubility and reaction rate |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 3 to 24 hours | Monitored by TLC or HPLC |

| Work-up | Acidification with HCl | Forms hydrochloride salt, facilitates isolation |

| Yield | Typically 70-90% | Dependent on purity of reagents and conditions |

| Purification | Filtration, washing, vacuum drying | Yields crystalline hydrochloride salt |

Research Findings and Optimization Notes

- Reaction Efficiency: Slow addition of sulfonyl chloride and temperature control minimizes side reactions such as over-sulfonylation or decomposition.

- Solvent Choice: Dichloromethane provides good solubility and reaction control, while acetone can be used for better environmental profiles.

- Base Selection: Triethylamine is preferred for its solubility and ease of removal; inorganic bases like potassium carbonate may require aqueous work-up.

- Hydrochloride Salt Formation: Acidification post-reaction ensures isolation of a stable, crystalline salt form, improving handling and storage.

- Purity: Recrystallization from methanol or ethyl acetate can enhance purity, critical for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(Propane-2-sulfonyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(Propane-2-sulfonyl)pyrrolidine hydrochloride has diverse applications across several scientific domains:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas. Its structural features allow it to interact effectively with biological targets.

- Potential Therapeutic Uses : Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery programs.

Biological Studies

- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, which can be critical in understanding metabolic pathways and disease mechanisms. For example, it may inhibit metalloproteases involved in various pathological conditions such as hypertension and ischemia .

- Protein-Ligand Interactions : Its interactions with proteins can provide insights into enzyme mechanisms and the development of enzyme inhibitors.

Industrial Applications

- Agrochemicals : The compound's chemical properties make it suitable for use in the synthesis of agrochemicals, contributing to the development of new agricultural products.

- Material Science : It is also explored for applications in developing new materials due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 3-(Propane-2-sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Differences

(a) Ring Size Variation: Azetidine vs. Pyrrolidine

- 3-(Propane-2-sulfonyl)azetidine Hydrochloride (CAS: 1864064-12-9): Molecular Formula: C₆H₁₄ClNO₂S Molar Mass: 199.70 g/mol Key Difference: Features a four-membered azetidine ring instead of pyrrolidine. Smaller rings introduce higher ring strain, which may alter reactivity and binding affinity compared to five-membered analogs .

(b) Substituent Modifications

- 3-(Prop-2-en-1-yl)pyrrolidine Hydrochloride (CAS: 2031269-32-4): Molecular Formula: C₉H₁₉Cl₂N₃O₂ Molar Mass: 272.17 g/mol Key Difference: Replaces the sulfonyl group with an allyl (prop-2-en-1-yl) substituent.

- 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine Hydrochloride (CAS: 1220020-03-0): Key Difference: Incorporates a bulky aromatic substituent (phenoxy-methyl group), which may enhance lipophilicity and steric hindrance, affecting solubility and target selectivity .

Physicochemical Properties

| Compound Name | Molar Mass (g/mol) | Key Functional Group | Predicted Solubility (Polar vs. Non-polar) |

|---|---|---|---|

| 3-(Propane-2-sulfonyl)pyrrolidine HCl | N/A | Sulfonyl | High polarity (due to sulfonyl group) |

| 3-(Propane-2-sulfonyl)azetidine HCl | 199.70 | Sulfonyl | Moderate (smaller ring may reduce solubility) |

| 3-Cyano-3-methylpyrrolidine HCl | N/A | Cyano, Methyl | Moderate (cyano group increases polarity) |

| (S)-3-Methylpyrrolidine HCl | N/A | Methyl | Low (non-polar substituent) |

Notes:

- Aromatic or bulky substituents (e.g., phenoxy-methyl) reduce solubility but may improve membrane permeability .

Actividad Biológica

Overview

3-(Propane-2-sulfonyl)pyrrolidine hydrochloride (CAS Number: 1864064-35-6) is a chemical compound with a molecular formula of C7H16ClNO2S and a molecular weight of 213.72 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery and development.

The synthesis of this compound typically involves the reaction of pyrrolidine with propane-2-sulfonyl chloride in the presence of a base like triethylamine. This reaction neutralizes the hydrochloric acid produced, allowing for efficient synthesis in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt various biochemical pathways, making it a valuable tool for studying protein-ligand interactions and enzyme inhibition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, particularly zinc hydrolases. This inhibition can be relevant for treating conditions associated with vasoconstriction, such as high blood pressure and cardiac disorders .

- Antimicrobial Properties : Similar pyrrolidine derivatives have shown antimicrobial effects against multidrug-resistant bacteria, suggesting that this compound may possess similar properties .

- Cytotoxicity : Some studies have indicated potential cytotoxic effects, which could be leveraged in cancer therapy, although further research is required to clarify these effects specifically for this compound .

Research Findings

Recent studies have highlighted various aspects of the biological activity of pyrrolidine derivatives, including:

- Antimicrobial Activity : Pyrrolidine derivatives have been explored for their ability to inhibit bacterial growth. For instance, compounds containing the pyrrolidine core have shown promise against Pseudomonas aeruginosa, a common pathogen in hospital settings .

- Therapeutic Applications : The compound's mechanism suggests potential applications in treating diseases linked to protease activity, including certain cancers and cardiovascular diseases .

- Case Studies : One study focused on the structure-based design of covalent inhibitors targeting protein lysine methyltransferases (PKMTs), which are implicated in cancer progression. The findings suggest that modifications to the pyrrolidine structure could enhance its inhibitory potency against these enzymes .

Data Tables

Q & A

Q. What are the recommended synthetic pathways for 3-(Propane-2-sulfonyl)pyrrolidine hydrochloride, and how can experimental conditions be optimized?

The synthesis typically involves sulfonylation of pyrrolidine derivatives using propane-2-sulfonyl chloride. To optimize reaction conditions, employ statistical design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. Computational tools, such as quantum chemical reaction path searches, can predict intermediates and transition states to guide experimental validation . For example, ICReDD’s integrated approach combines quantum calculations with machine learning to reduce trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on pyrrolidine ring protons (δ 1.8–3.5 ppm) and sulfonyl group signals (δ ~3.7 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z corresponding to C7H15ClNO2S).

- HPLC-PDA : Assess purity (>98%) using reversed-phase columns (C18) with aqueous/organic mobile phases .

Q. How should researchers handle solubility challenges during in vitro assays?

Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using Hansen solubility parameters or molecular dynamics simulations predict optimal solvent systems. Validate experimentally via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. What computational strategies elucidate the reaction mechanism of propane-2-sulfonyl incorporation into pyrrolidine?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonylation mechanism, identifying nucleophilic attack of pyrrolidine on the sulfonyl chloride as the rate-limiting step. Transition state analysis and Gibbs free energy profiles guide catalyst selection (e.g., triethylamine for HCl scavenging) . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. How can contradictory data on reaction yields between batch and flow chemistry setups be resolved?

Contradictions often arise from differences in mass transfer or temperature gradients. Use compartmentalized kinetic modeling to compare batch vs. flow regimes. For example, flow systems with microreactors improve mixing efficiency, increasing yields by 15–20% under identical conditions. Validate via inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What methodologies address degradation pathways during long-term storage?

Degradation studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify hydrolysis of the sulfonyl group as a primary pathway. Stabilization strategies include:

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

Apply multivariate SAR analysis by synthesizing analogs with variations in:

- Sulfonyl substituents (e.g., alkyl vs. aryl groups).

- Pyrrolidine stereochemistry (R/S enantiomers). Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity data. Chiral HPLC separates enantiomers for individual testing .

Methodological Resources

- Experimental Design : Leverage DoE software (e.g., JMP, MODDE) for factorial or response surface designs to minimize experimental runs .

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) and apply Bayesian statistical models to resolve outliers .

- Safety Protocols : Follow GHS-compliant handling for sulfonyl chlorides (e.g., PPE, fume hoods) and neutralize waste with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.